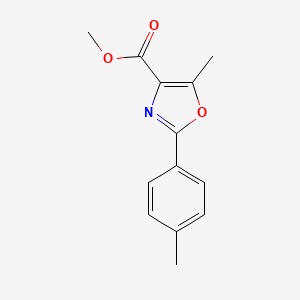

Methyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate

Descripción

Propiedades

Fórmula molecular |

C13H13NO3 |

|---|---|

Peso molecular |

231.25 g/mol |

Nombre IUPAC |

methyl 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-8-4-6-10(7-5-8)12-14-11(9(2)17-12)13(15)16-3/h4-7H,1-3H3 |

Clave InChI |

PMDBAKIXNCGKIW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed Direct Arylation

- Description: This method involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with aryl halides such as iodo-, bromo-, or chloro-substituted aromatics, including p-tolyl derivatives.

- Reaction Conditions: Typically performed under mild heating with palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands in polar aprotic solvents like dimethylformamide (DMF) or toluene.

- Advantages: This approach allows direct formation of the C–C bond at the 2-position of the oxazole ring without pre-functionalization, leading to good yields and regioselectivity.

- Yield: Reported yields are generally high, often exceeding 70%, depending on catalyst loading and substrate purity.

Suzuki–Miyaura Coupling Reaction

- Description: The Suzuki–Miyaura cross-coupling reaction is widely employed for carbon-carbon bond formation between aryl boronic acids and halogenated oxazole derivatives.

- Reaction Conditions: Typically catalyzed by Pd(0) complexes, with bases such as potassium carbonate (K₂CO₃) in aqueous or organic solvents under inert atmosphere.

- Advantages: Offers excellent functional group tolerance and allows the introduction of the p-tolyl group at the 2-position with high selectivity.

- Yield: High yields are common, often in the range of 65–85%.

Cyclization of Precursors Using Phosphorus Oxychloride (POCl₃)

- Description: A classical method involves cyclization of 2-amino-3-methylbutanoate derivatives with p-tolyl-substituted carboxylic acids or their derivatives using POCl₃ as a dehydrating agent.

- Reaction Conditions: Refluxing the reaction mixture in solvents such as dichloromethane or toluene at 80–120°C for 6–12 hours.

- Advantages: This method is well-established for oxazole ring formation and provides good control over substitution patterns.

- Yield: Moderate to good yields (50–75%) depending on reaction time and solvent choice.

Industrial Production Methods

- Industrial synthesis often adapts the palladium-catalyzed arylation and Suzuki–Miyaura coupling due to their scalability and efficiency.

- Use of continuous flow reactors enhances reaction control, heat transfer, and safety, allowing for large-scale production with consistent quality.

- Optimization of reaction parameters such as catalyst concentration, temperature, and solvent system is critical to maximize yield and purity.

- Post-reaction purification typically involves extraction, drying over sodium sulfate, filtration, concentration under reduced pressure, and chromatographic purification on silica gel.

Chemical Reaction Analysis Related to Preparation

This compound exhibits several reactive sites relevant to its synthesis and further functionalization:

| Reaction Type | Common Reagents/Conditions | Outcome/Transformation |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Introduction of carboxylic acids or ketones |

| Reduction | LiAlH₄, NaBH₄ | Conversion of esters to alcohols |

| Substitution | Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻) | Electrophilic/nucleophilic substitution on aromatic ring |

These reactions are relevant for modifying the compound post-synthesis or for preparing precursors in multi-step syntheses.

Structural Validation and Analytical Techniques

- X-ray Crystallography: Used to confirm molecular structure, bond lengths, angles, and stereochemistry. High-resolution diffractometers or synchrotron radiation sources provide data with resolution better than 1.0 Å.

- Spectroscopic Methods: NMR (¹H, ¹³C), IR, and mass spectrometry are routinely employed to characterize the compound and confirm purity.

- Molecular Modeling: Computational tools assess steric and electronic effects influencing reactivity and biological interactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Industrial Applicability |

|---|---|---|---|---|

| Palladium-Catalyzed Arylation | Pd catalyst, aryl halides, DMF/toluene | 70–85 | Direct C–C bond formation, regioselective | High |

| Suzuki–Miyaura Coupling | Pd(0), aryl boronic acids, base (K₂CO₃) | 65–85 | Functional group tolerance | High |

| Cyclization with POCl₃ | POCl₃, reflux, aprotic solvent | 50–75 | Classical ring formation | Moderate |

Research Discoveries and Notes

- The para-tolyl substituent at position 2 significantly influences the electronic properties and steric environment of the oxazole ring, impacting both synthesis and biological activity.

- Optimization of reaction parameters such as temperature, solvent polarity, and catalyst loading is crucial for maximizing yield and minimizing side reactions.

- Recent advances in continuous flow chemistry have improved scalability and reproducibility for industrial production.

- The compound serves as a versatile intermediate for further derivatization in medicinal chemistry applications.

This detailed overview synthesizes current knowledge on the preparation of this compound, integrating synthetic methodologies, reaction conditions, and industrial considerations to provide a comprehensive resource for researchers and practitioners in synthetic organic chemistry.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The aromatic nature of the oxazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Methyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism by which Methyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring’s aromatic nature allows it to engage in π-π stacking interactions with biological macromolecules. Additionally, the presence of functional groups enables hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The table below compares key structural features of methyl 5-methyl-2-(p-tolyl)oxazole-4-carboxylate with analogous oxazole-4-carboxylates:

Key Observations :

- Position 2 Substituents : The para-tolyl group in the target compound provides enhanced lipophilicity compared to phenyl (as in ) and electron-withdrawing substituents like 2-chlorophenyl (). SAR studies indicate that para-substituted aryl groups (e.g., p-tolyl) optimize bioactivity by balancing steric bulk and electronic effects .

- Position 5 Substituents : A methyl group at position 5 (as in the target compound) simplifies synthesis compared to bulkier substituents like 2-hydroxyethyl in Macrooxazole A ().

Physico-Chemical Properties

| Property | This compound | Methyl 5-Methyl-2-Phenyloxazole-4-carboxylate | Macrooxazole A (1) |

|---|---|---|---|

| UV λmax (nm) | Not reported | Not reported | 202, 227, 277 |

| HR-ESI-MS (m/z) | Not available | 217.22 [M+H]⁺ | 278.1026 [M+H]⁺ |

| Solubility | Likely moderate in organic solvents | Similar to target compound | Polar due to -OH |

- The absence of polar groups (e.g., hydroxyl in Macrooxazole A) in the target compound suggests higher lipophilicity, favoring membrane permeability .

Actividad Biológica

Methyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its structure can be represented as follows:

This compound is notable for its unique substitution pattern, which influences its biological activity and interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to:

- Inhibit Enzymatic Activity : It can inhibit enzymes involved in inflammatory pathways, thus exhibiting potential anti-inflammatory properties.

- Modulate Cellular Signaling : The compound influences cell signaling pathways, gene expression, and cellular metabolism.

- Impact Biofilm Formation : Studies suggest that it may interact with bacterial cell signaling pathways critical for biofilm development.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.

- Anti-inflammatory Effects : Its ability to reduce pro-inflammatory cytokines positions it as a candidate for anti-inflammatory therapies.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects against cancer cell lines, though further research is needed to establish efficacy and mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of related compounds, this compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent. Further molecular docking studies revealed strong interactions between the compound and target proteins associated with cancer progression .

Q & A

Q. What are the common synthetic routes for Methyl 5-Methyl-2-(p-Tolyl)oxazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization of precursors such as 2-amino-3-methylbutanoate derivatives with p-tolyl-substituted carboxylic acids. A key method involves using phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions to form the oxazole ring . Yield optimization requires precise control of temperature (80–120°C) and reaction time (6–12 hours). Solvent choice (e.g., dichloromethane or toluene) also impacts purity, with polar aprotic solvents favoring cyclization efficiency.

Q. How is the molecular structure of this compound validated, and what tools are used for crystallographic analysis?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional parameters . For visualization, Mercury CSD provides tools to analyze packing patterns and intermolecular interactions, critical for understanding crystallinity and stability . Data collection typically involves synchrotron radiation or high-resolution diffractometers to achieve <1.0 Å resolution.

Q. What are the primary chemical reactivity pathways for this oxazole derivative?

Methodological Answer: The ester group undergoes hydrolysis under acidic/basic conditions to form carboxylic acids, while the oxazole ring participates in electrophilic substitutions (e.g., nitration at the 4-position). Reductive hydrogenation of the oxazole ring is possible but requires Pd/C or Raney Ni catalysts under high H₂ pressure . Substituent effects: The p-tolyl group enhances steric hindrance, reducing reactivity at the 2-position compared to phenyl analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer: Discrepancies often arise from assay variability (e.g., MIC vs. disk diffusion methods) or structural impurities. To address this:

- Validate purity via HPLC (≥95%) and NMR.

- Use isogenic microbial strains to control for genetic variability.

- Compare with structurally similar analogs (Table 1):

| Analog | Substituent | Reported Activity | Source |

|---|---|---|---|

| Ethyl 5-Methyl-2-(4-nitrophenyl) | Nitro group (para) | Antimicrobial (IC₅₀: 8 μM) | |

| Methyl 5-(4-Fluorophenyl) | Fluorine (para) | Inactive in cytotoxicity |

Mechanistic studies (e.g., enzyme inhibition assays) should accompany phenotypic data to confirm target engagement .

Q. What advanced strategies optimize synthetic protocols for high-throughput applications?

Methodological Answer: Flow chemistry systems improve scalability and reduce reaction times (e.g., continuous POCl₃ addition minimizes exothermic risks). Statistical optimization via Design of Experiments (DoE) identifies critical variables (e.g., molar ratios, temperature gradients). For example, a Central Composite Design (CCD) model can maximize yield from 60% to 88% by adjusting POCl₃ stoichiometry (1.2–1.5 eq) and residence time (45–60 min) . Automated purification systems (e.g., flash chromatography with MS-guided fraction collection) enhance reproducibility.

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer: Computational docking (AutoDock Vina, Schrödinger Suite) predicts binding to enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Molecular dynamics simulations (NAMD/GROMACS) reveal stable interactions via π-π stacking (p-tolyl vs. aromatic residues) and hydrogen bonding (ester carbonyl with catalytic lysine) . Experimental validation:

- Site-directed mutagenesis of predicted binding residues.

- Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd).

- Metabolomic profiling to identify downstream pathway disruptions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.